cis-p-Coumaroylagmatine

Description

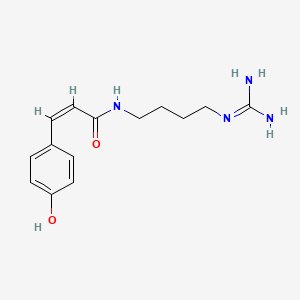

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N4O2 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

(Z)-N-[4-(diaminomethylideneamino)butyl]-3-(4-hydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/b8-5- |

InChI Key |

AKIHYQWCLCDMMI-YVMONPNESA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCN=C(N)N)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)NCCCCN=C(N)N)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCN=C(N)N)O |

Origin of Product |

United States |

Occurrence and Distribution of Cis P Coumaroylagmatine in the Plant Kingdom

Identification in Specific Plant Species and Tissues

The presence of cis-p-coumaroylagmatine has been confirmed in the following plant species:

| Plant Species | Family | Reference(s) |

| Albizzia julibrissin Durazz | Leguminosae | nih.govfrontiersin.orgjst.go.jpmdpi.comresearchgate.netscispace.comnih.gov |

| Selaginella moellendorffii Hieron. | Selaginellaceae | frontiersin.orgmdpi.comscispace.commuc.edu.cnnih.govplantaedb.com |

Albizzia julibrissin, a member of the Leguminosae family, is a notable source of this compound. nih.govresearchgate.net This compound was isolated from the plant and identified as a leaf-opening substance, playing a role in the plant's nyctinastic movements (the rhythmic movement of leaves in response to the daily cycle of light and dark). nih.govfrontiersin.orgscispace.com Research indicates that this compound is effective in promoting leaf-opening in A. julibrissin at night. nih.govresearchgate.net Despite the diurnal changes in leaf-opening activity, the concentration of this compound within the plant remains relatively constant over a 24-hour period. nih.gov This suggests that the regulation of leaf movement is likely controlled by the balance between this leaf-opening factor and an unidentified leaf-closing substance. nih.govresearchgate.net

This compound has also been identified in Selaginella moellendorffii, a species belonging to the Selaginellaceae family. frontiersin.orgmdpi.comscispace.commuc.edu.cnplantaedb.com Its presence in this spike moss is significant as it represents an instance of the compound's occurrence outside of the angiosperms. frontiersin.orgscispace.com Studies have isolated and characterized N1-cis-p-coumaroylagmatine from the whole plants of S. moellendorffii. muc.edu.cn

While the trans-isomer, p-coumaroylagmatine (B1236574), has been identified in a wider range of plants, including barley (Hordeum vulgare), rice (Oryza sativa), and various other species, the documented natural occurrence of the cis-isomer is currently limited to Albizzia julibrissin and Selaginella moellendorffii. mdpi.comresearchgate.net The trans-isomer is known to be involved in plant defense mechanisms against pathogens. mdpi.comvulcanchem.com

Occurrence in Selaginella moellendorffii Hieron.

Localization within Plant Organs and Cellular Compartments

In Albizzia julibrissin, this compound is associated with the leaves, where it functions as a leaf-opening substance. nih.gov While the precise cellular localization in A. julibrissin is not extensively detailed in the provided search results, studies on related compounds like hydroxycinnamic acid amides (HCAAs) in other plants suggest they can be found in both the cytoplasm and extracellular spaces, often deposited in the cell wall to act as a defense barrier. vulcanchem.comfrontiersin.org For example, in Arabidopsis thaliana, the trans-isomer is secreted to the leaf surface. nih.gov

Comparative Analysis of cis- and trans-Isomer Occurrence

The trans-isomer of p-coumaroylagmatine is more commonly reported in the plant kingdom than its cis-counterpart. mdpi.comresearchgate.net The biosynthesis of the trans-isomer involves the enzyme agmatine (B1664431) coumaroyltransferase (ACT), which catalyzes the transfer of a p-coumaroyl group to agmatine. frontiersin.org The accumulation of the cis-isomer in S. moellendorffii and A. julibrissin suggests the existence of a specific p-coumaroyl trans-cis isomerase in these species, an enzymatic activity that is not yet fully characterized. frontiersin.orgscispace.com It has been proposed that the conversion from the trans- to the cis-form can occur in planta, potentially influenced by factors like UV radiation. researchgate.net This isomerization is considered a critical step for the bioactivity of this compound as a leaf-opening factor in A. julibrissin. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Cis P Coumaroylagmatine

Integration within the Plant Phenylpropanoid Pathway

The biosynthesis of cis-p-Coumaroylagmatine is intrinsically linked to the phenylpropanoid pathway, which provides the core p-coumaroyl moiety of the molecule. vulcanchem.comfrontiersin.org This pathway is a fundamental process in higher plants, converting the amino acid phenylalanine into a variety of essential compounds, including lignin (B12514952) precursors, flavonoids, and hydroxycinnamic acids. nih.gov

The journey to this compound begins with the amino acid phenylalanine . The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce trans-cinnamic acid . frontiersin.orgnih.govnih.gov This is a critical entry point, directing carbon flow from the shikimate pathway into the diverse branches of phenylpropanoid metabolism. frontiersin.orgnih.gov

Subsequently, the enzyme cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid (also known as 4-hydroxycinnamic acid). frontiersin.orgnih.govnih.gov Following its formation, p-coumaric acid is activated by the enzyme 4-coumarate:CoA ligase (4CL), which catalyzes the ATP-dependent formation of a high-energy thioester bond, resulting in p-coumaroyl-CoA . nih.govmdpi.com This activated intermediate is a pivotal branch-point in the phenylpropanoid pathway, serving as a substrate for various downstream enzymes that lead to the synthesis of numerous specialized metabolites. mdpi.comresearchgate.net

Table 1: Key Upstream Precursors and Enzymes in the Phenylpropanoid Pathway Leading to p-Coumaroyl-CoA

| Precursor | Enzyme | Product |

| Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic Acid |

| trans-Cinnamic Acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric Acid |

| p-Coumaric Acid | 4-coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

Amide Linkage Formation: Acyl Transfer Reactions

The final key step in the biosynthesis of p-coumaroylagmatine (B1236574) is the formation of an amide bond between the activated p-coumaroyl group from p-coumaroyl-CoA and an amine acceptor molecule. mdpi.com This reaction is catalyzed by a specific class of enzymes known as acyltransferases.

The specific amine acceptor in the formation of p-coumaroylagmatine is agmatine (B1664431) . nih.gov Agmatine is a polyamine derived from the decarboxylation of arginine. Its primary amino group serves as the nucleophile that attacks the electrophilic carbonyl carbon of p-coumaroyl-CoA, leading to the formation of the amide linkage and the release of coenzyme A. mdpi.com

The enzyme responsible for catalyzing the transfer of the p-coumaroyl group from p-coumaroyl-CoA to agmatine is Agmatine Coumaroyltransferase (ACT) . nih.govnih.gov ACT enzymes belong to the BAHD superfamily of acyltransferases, a large and diverse group of enzymes involved in the biosynthesis of various plant secondary metabolites. researchgate.net

Studies on ACT from barley (Hordeum vulgare) have shown that the enzyme is highly specific for agmatine as the acyl acceptor. nih.gov While it can utilize other acyl-CoAs, it displays the highest specificity for p-coumaroyl-CoA. nih.gov The barley ACT was identified as a single polypeptide with a molecular weight of approximately 48 kDa. nih.gov The absence of an N-terminal signal peptide suggests a cytosolic localization for this enzyme. nih.gov In barley and wheat, ACTs have been categorized into ACT1 and ACT2 groups, with the ACT1 group showing a significantly higher affinity for agmatine.

Table 2: Properties of Barley Agmatine Coumaroyltransferase (ACT)

| Property | Finding | Source |

| Enzyme Class | N-hydroxycinnamoyltransferase (BAHD superfamily) | nih.gov |

| Substrate Specificity (Acyl Acceptor) | Highly specific for agmatine | nih.gov |

| Substrate Specificity (Acyl Donor) | Highest specificity for p-coumaroyl-CoA | nih.gov |

| Molecular Weight | ~48 kDa | nih.gov |

| Cellular Localization | Cytosolic | nih.gov |

The catalytic mechanism of ACT enzymes involves bringing the two substrates, p-coumaroyl-CoA and agmatine, into close proximity within the enzyme's active site. jackwestin.comwikipedia.org While the precise three-dimensional structure of barley ACT has been a subject of investigation, the crystal structure of a wheat ACT2 (TaACT2) has been determined, providing significant insights.

The active site of ACT-like enzymes contains a highly conserved HXXXD motif, which is characteristic of the BAHD superfamily. researchgate.net A key histidine residue within this motif is thought to play a crucial role in catalysis, potentially acting as a catalytic base to deprotonate the primary amine of agmatine, thereby increasing its nucleophilicity for the attack on the thioester bond of p-coumaroyl-CoA. mdpi.comjackwestin.com Structural and mutational analyses of barley ACT1-1 have identified specific amino acid residues (Glu372 and Asp374) within the acyl-acceptor binding pocket that are critical for both substrate binding and catalytic efficiency.

Characterization of Agmatine Coumaroyltransferase (ACT) Enzymes

Stereospecific Formation of the cis-Configuration

While the initial product of the ACT-catalyzed reaction is trans-p-coumaroylagmatine, the cis-isomer is also found in nature and has been identified as a biologically active compound. mdpi.comnih.gov The conversion from the trans to the cis configuration is a result of isomerization around the carbon-carbon double bond of the p-coumaric acid moiety.

Historically, the occurrence of cis-phenylpropanoids was often attributed to spontaneous, non-enzymatic isomerization, potentially driven by exposure to UV light. nih.govresearchgate.net However, recent research has uncovered enzymes that can catalyze this trans-to-cis isomerization. For example, an enzyme named COSY (coumarin synthase) has been shown to convert trans-phenylpropanoids in the form of their CoA thioesters to their cis form. nih.gov While COSY itself is involved in coumarin (B35378) biosynthesis, its discovery raises the possibility that similar, yet-to-be-identified enzymes may be responsible for the stereospecific formation of this compound and other cis-phenylpropanoids in plants. nih.govbiorxiv.org This suggests that the formation of the cis-configuration may be a more tightly regulated enzymatic process than previously thought. The identification of this compound in plants like Albizzia julibrissin, where it acts as a leaf-opening factor, further underscores the physiological importance of this specific stereoisomer. nih.govbiorxiv.org

Compound Names

Investigating Enzymatic cis-trans Isomerization in HCAA Biosynthesis

The biosynthesis of hydroxycinnamic acid amides (HCAAs), including p-coumaroylagmatine, primarily yields the trans isomer. mdpi.com The conversion to the cis form is a crucial step that can be influenced by external factors such as light. acs.org Studies have shown that while trans-p-coumaroylagmatine can undergo photoisomerization to its cis form, the existence of specific enzymes catalyzing this transformation in plants is strongly suggested by the accumulation of cis-isomers in various species. acs.orgscispace.com

The identification of this compound in plants like Selaginella moellendorffii and Albizzia julibrissin points towards a controlled enzymatic process rather than a random, light-induced event. mdpi.comscispace.com This enzymatic activity ensures the production of the specific stereoisomer required for its biological function, such as its role as a leaf-opening factor in Albizzia julibrissin. nih.gov The presence of such isomerases highlights a sophisticated level of metabolic regulation within these plants. scispace.com

Potential Involvement of Coumarin Synthase (COSY) and Related Isomerases

Recent research has shed light on the role of COUMARIN SYNTHASE (COSY), an enzyme belonging to the BAHD acyltransferase family, in catalyzing trans-cis isomerization. nih.govresearchgate.net While COSY is primarily known for its role in coumarin biosynthesis, which involves both isomerization and lactonization, its ability to convert trans-hydroxycinnamoyl-CoA esters to their cis form raises intriguing questions about its potential involvement in the biosynthesis of other cis-phenylpropanoids, including this compound. nih.govnih.gov

The enzymatic activity of COSY provides a plausible mechanism for the formation of the cis double bond found in this compound. nih.gov Although direct evidence of COSY acting on p-coumaroylagmatine is still emerging, the discovery of its isomerase activity suggests that related enzymes, if not COSY itself, could be responsible for this specific biosynthetic step in various plant species. scispace.comnih.gov The existence of COSY orthologs in both monocots and eudicots further suggests an ancient origin for this type of enzymatic activity. nih.gov

Molecular Mechanisms of Stereochemical Control

The stereochemical precision in the biosynthesis of this compound is achieved through highly specific enzymatic reactions. The key step is the isomerization of the double bond in the p-coumaroyl moiety from a trans to a cis configuration. This is not a spontaneous process in the dark and is enzymatically controlled to ensure the correct isomer is produced. acs.orgscispace.com

Studies on COSY have revealed a unique proton exchange mechanism at the α-carbon of the hydroxycinnamoyl-CoA substrate, which facilitates the rotation around the double bond, leading to isomerization. nih.govnih.gov This type of catalytic mechanism, mediated by a BAHD-family enzyme, represents an unconventional yet effective means of lowering the activation energy for the trans to cis conversion. researchgate.netnih.gov While this mechanism has been detailed for coumarin synthesis, it provides a strong model for how similar isomerases might control the stereochemistry of other phenylpropanoid amides like this compound.

Interplay with Polyamine Biosynthesis and Metabolism

The biosynthesis of this compound is intrinsically linked to polyamine metabolism. The agmatine portion of the molecule is derived from the polyamine pathway, which starts with amino acids like arginine. mdpi.combiorxiv.org Polyamines such as putrescine, spermidine, and spermine (B22157) are crucial for various aspects of plant growth, development, and stress response. nih.gov

Biological Roles and Physiological Functions of Cis P Coumaroylagmatine in Plants

Regulation of Nyctinastic Leaf Movements

Nyctinastic movements, the rhythmic opening and closing of leaves in response to the daily light-dark cycle, are a fascinating phenomenon observed in many leguminous plants. These movements are controlled by a complex interplay of internal biological clocks and chemical signals. Among these signals, the chemical compound cis-p-Coumaroylagmatine has been identified as a key player in the regulation of leaf opening in certain plant species.

Function as a Leaf-Opening Substance

This compound has been isolated and identified as a potent leaf-opening substance, particularly in the nyctinastic plant Albizia julibrissin. nih.govjst.go.jp Research has demonstrated that this compound is highly effective at inducing the opening of Albizia leaves, even at low concentrations of 5 x 10⁻⁶ M during the night. nih.govresearchgate.netjsbba.or.jp This activity is quite specific, as the compound was not found to be effective in other nyctinastic plants, suggesting a genus-specific mechanism of action. nih.govresearchgate.netjsbba.or.jp

Interestingly, while the leaf-opening activity of extracts from Albizia julibrissin fluctuates between day and night, the concentration of this compound within the plant remains relatively constant over a 24-hour period. nih.govresearchgate.netjsbba.or.jp This suggests that the nyctinastic movement is not solely regulated by the presence of this leaf-opening factor but likely involves a competitive interaction with a yet-unidentified leaf-closing factor whose concentration or activity is under the control of the plant's biological clock. nih.govjsbba.or.jpscispace.com The balance between these two opposing factors is thought to dictate the opening and closing of the leaves. nih.govjsbba.or.jp

The discovery of this compound and other leaf-movement factors has challenged the earlier "turgorin" hypothesis, which proposed a single phytohormone was responsible for all leaf movements in nyctinastic plants. scispace.com It is now understood that different plants utilize species-specific chemical signals to control these movements. researchgate.netscispace.com

**Table 1: Leaf-Opening Activity of cis-p-Coumaroylagmatine in *Albizia julibrissin***

| Concentration | Effect | Reference |

|---|---|---|

| 5 x 10⁻⁶ M | Effective for opening leaves at night | nih.govresearchgate.netjsbba.or.jp |

Elucidation of Mechanistic Pathways in Pulvinar Motor Cells

The leaf movements in nyctinastic plants are driven by changes in turgor pressure within specialized motor organs called pulvini, located at the base of the leaves and leaflets. nih.gov The pulvinus contains motor cells that can swell or shrink, causing the leaf to move. The mechanism by which this compound influences these motor cells has been a subject of detailed investigation.

Fluorescence-labeled probes derived from this compound have been instrumental in identifying the target of this leaf-opening substance. scispace.comresearchgate.net These studies have shown that the compound specifically binds to the motor cells within the pulvinus. scispace.comresearchgate.net This binding is believed to trigger a cascade of events that leads to changes in ion transport across the motor cell membranes. The movement of ions, particularly potassium, results in an influx or efflux of water, thereby altering the turgor pressure of the cells and causing the leaf to open or close. scispace.comnih.gov

The current understanding is that the biological clock regulates the activity of enzymes that may activate or deactivate leaf-movement factors. scispace.com In the case of leaf opening, the binding of this compound to its receptor on the motor cells is a critical step in initiating the turgor changes required for leaf movement. researchgate.net

Stereochemical Specificity and Structure-Activity Relationships for Nyctinasty

The biological activity of p-Coumaroylagmatine (B1236574) is highly dependent on its stereochemistry. The cis isomer is the active form responsible for leaf-opening in Albizia julibrissin. mdpi.comnih.gov This stereochemical specificity suggests a precise interaction with a receptor molecule, where the three-dimensional shape of the ligand is crucial for binding and subsequent biological response.

Structure-activity relationship studies have further illuminated the importance of the p-coumaroyl moiety for the leaf-opening function. researchgate.net This chemical group appears to be a common feature among leaf-opening factors in different nyctinastic plants, hinting at a conserved mechanism for leaf opening. researchgate.net The development of synthetic probes and analogs has been crucial in these investigations, allowing researchers to probe the structural requirements for bioactivity. scispace.com

Evidence for Genus-Specific Receptors

A significant finding in the study of nyctinasty is the evidence for genus-specific receptors for leaf-movement factors. scispace.com As mentioned earlier, this compound is effective in Albizia but not in other genera. nih.govresearchgate.netjsbba.or.jp This specificity strongly implies that the receptor molecules on the surface of the pulvinar motor cells are different among various plant genera. scispace.com

Fluorescence studies using labeled this compound have provided direct evidence for this hypothesis. scispace.comresearchgate.netjst.go.jp When applied to Albizia plants, the fluorescent probe specifically binds to the motor cells, but this binding is not observed in other nyctinastic plants. scispace.com This indicates that the receptor for the leaf-opening substance is unique to the Albizia genus, explaining the specific bioactivity of this compound. scispace.comresearchmap.jp

Involvement in Plant Defense and Stress Responses

Beyond its role in regulating leaf movements, this compound, as part of the broader class of hydroxycinnamic acid amides (HCAAs), is also involved in plant defense and responses to various stresses.

Contribution to Cell Wall Reinforcement and Structural Integrity

HCAAs, including this compound, play a crucial role in fortifying plant cell walls, a key component of the plant's structural defense system. nih.govfrontiersin.org These compounds can be deposited into the cell wall, where they contribute to its thickening and increased rigidity. nih.govfrontiersin.orgfrontiersin.org This reinforcement of the cell wall creates a more robust physical barrier against invading pathogens, reducing the digestibility of the cell wall and limiting the spread of infection. nih.govfrontiersin.orgfrontiersin.org

In wheat, for instance, a range of HCAAs, including this compound, have been shown to increase cell wall thickness, contributing to resistance against the fungal pathogen Fusarium graminearum. nih.govfrontiersin.orgfrontiersin.org The accumulation of these compounds is a common defense response in plants, helping to maintain structural integrity under pathogen attack. nih.govicrisat.org The biosynthesis of these compounds is often induced by defense-related hormones like jasmonic acid and ethylene (B1197577). nih.govfrontiersin.org

Antifungal Properties and Mechanisms against Plant Pathogens

This compound, a member of the hydroxycinnamic acid amide (HCAA) family, plays a significant role in the defense mechanisms of plants against fungal pathogens. mdpi.comresearchgate.net HCAAs, including p-coumaroylagmatine, are recognized as important antimicrobial metabolites. nsf.gov Their accumulation in plant tissues, particularly in response to pathogen attack, contributes to a multi-faceted defense strategy. nih.govfrontiersin.org

One of the primary mechanisms by which this compound and related HCAAs exert their antifungal effects is through the reinforcement of plant cell walls. nih.gov Upon infection, these compounds can be deposited into the cell wall, creating a physical barrier that impedes the penetration and spread of fungal hyphae. nih.govfrontiersin.org For instance, HCAAs such as this compound have been shown to increase the thickness of the cell wall in wheat, enhancing its resistance to the fungal pathogen Fusarium graminearum. nih.gov This fortification is thought to reduce the digestibility of the cell wall by fungal enzymes. nih.gov In potato plants genetically modified to overexpress an agmatine (B1664431) coumaroyltransferase, the resulting increase in p-coumaroylagmatine levels correlated with enhanced resistance to Phytophthora infestans, the oomycete responsible for late blight. lcms.cz Research has demonstrated that p-coumaroylagmatine can directly inhibit the spore germination of this economically significant pathogen. lcms.cz

The antifungal activity of these compounds is not limited to a single species. Hordatines, which are dimers of p-coumaroylagmatine and its derivatives, are known for their strong antifungal properties against a range of plant pathogens, inhibiting spore germination in many fungal species. wikipedia.orgnih.govjst.go.jp The accumulation of p-coumaroylagmatine at the site of attempted fungal ingress, such as in the epidermal cells of barley, is a key aspect of the plant's defense response. acs.org

Table 1: Antifungal Activity of p-Coumaroylagmatine and Related Compounds

| Compound Class | Plant | Pathogen | Observed Effect | Reference(s) |

| Hydroxycinnamic Acid Amides (HCAAs) | Wheat | Fusarium graminearum | Increased cell wall thickness, enhanced resistance. | nih.gov |

| p-Coumaroylagmatine | Potato (Solanum tuberosum) | Phytophthora infestans | Inhibition of spore germination, enhanced resistance in overexpression lines. | lcms.cz |

| Hordatines (dimers of p-coumaroylagmatine) | Barley (Hordeum vulgare) | Various fungal species | Inhibition of spore germination. | wikipedia.org |

| p-Coumaroylagmatine | Barley (Hordeum vulgare) | Not specified | Accumulation in epidermal tissue at sites of attempted fungal penetration. | acs.org |

| p-Coumaroylagmatine | Arabidopsis thaliana | Alternaria brassicicola | Involved in defense response. | mdpi.com |

Role as a Precursor in the Biosynthesis of Hordatines and Other Defense Metabolites

This compound is a key intermediate in the biosynthesis of a specific class of antifungal compounds known as hordatines, which are predominantly found in barley (Hordeum vulgare). wikipedia.orgjst.go.jpnih.gov Hordatines are dimers formed from hydroxycinnamoyl agmatine precursors. wikipedia.org The biosynthetic pathway begins with the conjugation of p-coumaroyl-CoA and agmatine, a reaction catalyzed by the enzyme agmatine coumaroyltransferase (ACT). nih.govnih.govmdpi.comresearchgate.net This initial step produces p-coumaroylagmatine. researchgate.netresearchgate.net

Following its synthesis, p-coumaroylagmatine serves as a direct substrate for the next step in hordatine biosynthesis. wikipedia.orgresearchgate.net This involves an oxidative coupling reaction where two molecules of a hydroxycinnamoylagmatine are dimerized. mdpi.comresearchgate.net This dimerization is catalyzed by enzymes such as peroxidases or laccases. mdpi.comwikipedia.orgresearchgate.netresearchgate.net

The specific hordatine produced depends on the precursor molecules involved in the dimerization:

Hordatine A is a homodimer formed from the oxidative coupling of two molecules of p-coumaroylagmatine. wikipedia.orgjst.go.jpmdpi.com

Hordatine B is a heterodimer resulting from the coupling of one molecule of p-coumaroylagmatine and one molecule of feruloylagmatine. jst.go.jpmdpi.com

Hordatine C is a homodimer of two feruloylagmatine molecules. mdpi.com

This biosynthetic pathway highlights the central role of p-coumaroylagmatine (in its cis or trans isomeric form) as a foundational block for more complex defense metabolites. wikipedia.orgnih.gov The accumulation of hordatines, which are considered phytoanticipins due to their presence in young seedlings, provides barley with a pre-formed chemical defense against pathogenic fungi. wikipedia.org The biosynthesis of these compounds is a clear example of how plants utilize precursor molecules like this compound to construct a robust chemical arsenal. nih.govresearchgate.net

Table 2: Role of p-Coumaroylagmatine in Hordatine Biosynthesis

| Precursor | Enzyme(s) | Product | Description | Reference(s) |

| p-Coumaroyl-CoA + Agmatine | Agmatine coumaroyltransferase (ACT) | p-Coumaroylagmatine | Formation of the monomeric precursor. | nih.govmdpi.comresearchgate.net |

| 2 x p-Coumaroylagmatine | Peroxidase / Laccase | Hordatine A | Oxidative coupling to form a homodimer. | mdpi.comwikipedia.orgresearchgate.net |

| p-Coumaroylagmatine + Feruloylagmatine | Peroxidase / Laccase | Hordatine B | Oxidative coupling to form a heterodimer. | mdpi.commpg.de |

Modulation by Phytohormonal Signaling Pathways

The biosynthesis and accumulation of this compound are intricately regulated by plant hormone signaling pathways, particularly those involving jasmonic acid (JA) and ethylene (ET). nih.govmdpi.com These hormones are central to coordinating plant defense responses against a wide range of biotic stresses, including pathogen infection and herbivory. msu.edufrontiersin.org

Research has demonstrated that the accumulation of p-coumaroylagmatine is induced by JA and ET signals. nih.gov Studies in Arabidopsis thaliana have shown that the expression of the agmatine coumaroyltransferase (ACT) gene and the subsequent biosynthesis of p-coumaroylagmatine are cooperatively and synergistically induced by the JA and ET signaling pathways. mdpi.comfrontiersin.org For example, treatment with JA has been shown to increase the levels of p-coumaroylagmatine, with a combined JA/ET treatment leading to the highest accumulation. nih.gov This indicates that ET acts as a local modulator of JA-dependent HCAA accumulation. frontiersin.org

The core of the JA signaling pathway involves JAZ repressor proteins that inhibit MYC transcription factors. msu.edunih.gov Upon stress, the bioactive form of jasmonate, JA-isoleucine (JA-Ile), promotes the degradation of JAZ repressors, thereby activating MYC transcription factors which, in turn, regulate the expression of defense-related genes, including those for HCAA biosynthesis. msu.edunih.gov Constitutive JA signaling mutants exhibit significantly higher levels of HCAAs like p-coumaroylagmatine compared to wild-type plants. msu.edu

Conversely, salicylic (B10762653) acid (SA), another key defense hormone often antagonistic to the JA pathway, does not appear to be required for this response. nih.govfrontiersin.org The regulation of this compound biosynthesis by JA and ET highlights a sophisticated signaling network that allows plants to fine-tune their chemical defenses in response to specific threats. nih.govmdpi.comfrontiersin.org

Table 3: Phytohormonal Regulation of p-Coumaroylagmatine Accumulation

| Phytohormone(s) | Plant Model | Key Finding(s) | Effect on p-Coumaroylagmatine | Reference(s) |

| Jasmonic Acid (JA) & Ethylene (ET) | Arabidopsis thaliana | Cooperative and synergistic induction of ACT gene expression and HCAA biosynthesis. | Increased accumulation | mdpi.comfrontiersin.org |

| Jasmonic Acid (JA) | Arabidopsis thaliana | JA signaling through MYC transcription factors positively regulates HCAA biosynthesis. | Increased accumulation | msu.edunih.gov |

| Jasmonic Acid (JA) & Ethylene (ET) | General | JA/ET combined treatment results in the highest levels of p-coumaroylagmatine accumulation. | Synergistic increase | nih.gov |

| Salicylic Acid (SA) | General | SA signaling is not required for the induction of HCAA synthesis. | No direct induction | nih.govfrontiersin.org |

Advanced Methodologies for the Study of Cis P Coumaroylagmatine

Isolation and Purification Techniques for Plant Metabolites

The isolation of cis-p-Coumaroylagmatine from plant sources is a multi-step process that begins with the preparation of a crude extract, typically using organic solvents like methanol (B129727) or ethanol. nih.govphytojournal.com The cis isomer has been successfully identified in plants such as Selaginella moellendorffii and Albizzia julibrissin. mdpi.commuc.edu.cn

Following initial extraction, purification is required to separate the target compound from a complex mixture of other phytochemicals. iitkgp.ac.in This is practically achieved through the combination of several chromatographic techniques. iitkgp.ac.inresearchgate.net Column chromatography is a fundamental step, often utilizing stationary phases like silica (B1680970) gel or Sephadex. iitkgp.ac.inresearchgate.netembrapa.br For instance, Sephadex LH-20 is effective for fractionating phenolic compounds due to its lipophilic and hydrophilic properties. iitkgp.ac.in The process involves eluting the extract through the column with a gradient of solvents, moving from non-polar to polar, to separate compounds based on their polarity. researchgate.net Fractions are collected and their purity is often checked using Thin Layer Chromatography (TLC). researchgate.net For final purification and to obtain the pure compound, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is frequently employed. iitkgp.ac.in

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated, the definitive identification and structural elucidation of this compound rely on powerful spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure and stereochemistry of this compound. acs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as HMBC and HSQC, are utilized for complete structural assignment. acs.org

A key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J) between the two vinylic protons of the p-coumaroyl moiety. The cis configuration is confirmed by a smaller coupling constant (typically around 12-13 Hz) compared to the larger coupling constant (around 15-16 Hz) observed for the trans isomer. mdpi.comresearchgate.netresearchgate.net The chemical shifts provide information on the electronic environment of each proton and carbon atom in the molecule. uobasrah.edu.iqmasterorganicchemistry.com

Detailed ¹H and ¹³C NMR spectroscopic data for this compound, as reported from an analysis in D₂O, are presented below. researchgate.net

NMR Spectroscopic Data for this compound in D₂O

| Position | ¹³C (δ in ppm) | ¹H (δ in ppm, J in Hz) |

|---|---|---|

| 1 | 129.58 | |

| 2, 6 | 132.89 | 7.32 (d, 8.6) |

| 3, 5 | 117.02 | 6.78 (d, 8.6) |

| 4 | 158.42 | |

| 7 | 140.28 | 6.72 (d, 12.8) |

| 8 | 120.37 | 5.82 (d, 12.8) |

| 9 | 171.16 | |

| 1' | 40.54 | 3.32 (t, 6.7) |

| 2' | 26.65 | 1.58 (m) |

| 3' | 27.15 | 1.58 (m) |

| 4' | 41.87 | 3.17 (t, 6.9) |

| Guanidine C | 157.26 |

Data sourced from Gara et al., 2017. researchgate.net

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, which allows for the confident assignment of the molecular formula (C₁₄H₂₀N₄O₂). muc.edu.cn

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting patterns, which provides structural confirmation. In positive ionization mode, the precursor ion [M+H]⁺ for p-coumaroylagmatine (B1236574) is observed at an m/z of 277. researchgate.net The fragmentation pattern is characteristic, often showing a prominent fragment ion corresponding to the p-coumaroyl moiety and a neutral loss corresponding to the agmatine (B1664431) group. researchgate.net This technique is so reliable that MS/MS similarity profiling can be used as an unsupervised method to rapidly identify related hydroxycinnamic acid amides in complex plant extracts. news-medical.netlcms.cz

Characteristic Mass Fragmentation of p-Coumaroylagmatine [M+H]⁺

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M+H]⁺ | 277.1661 | Precursor Ion |

| [C₉H₇O₂]⁺ | 147.0437 | Fragment corresponding to the p-coumaroyl moiety (base peak) |

| Neutral Loss | 130 | Neutral loss of the agmatine moiety |

| [C₇H₇O]⁺ | 119.0513 | Fragment from p-coumaroyl moiety after loss of CO |

| [C₅H₁₂N₄]⁺ | 114.1004 | Fragment corresponding to the agmatine moiety |

Data derived from PubChem CID 5280691 and Hamany et al., 2022. researchgate.netnih.gov

To analyze this compound within complex plant extracts, hyphenated techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry are essential. Ultra-High Performance Liquid Chromatography (UHPLC) provides rapid and high-resolution separation of metabolites. researchgate.net When coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (qTOF) or High-Definition Mass Spectrometer (HDMS), it becomes a powerful platform (UHPLC-qTOF-MS or UHPLC-HDMS) for the untargeted metabolomic profiling of plant tissues. researchgate.netuj.ac.zanih.gov These methods allow for the detection and putative identification of this compound and its isomers even at low concentrations, distinguishing them from hundreds of other compounds present in the extract. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Resolution MS (HR-ESI-MS)

Bioassay Systems for Functional Characterization

Understanding the biological role of this compound requires specific bioassays to test its activity.

The function of this compound as a regulator of leaf movement (nyctinasty) has been established through targeted in vivo bioassays. researchgate.netnih.govscispace.com This compound was first identified as a genuine leaf-opening factor in the nyctinastic plant Albizzia julibrissin. researchgate.netresearchgate.net The bioassay involves applying the isolated compound directly to the leaves of the plant from which it was sourced. researchgate.net In the case of Albizzia, application of this compound at a concentration of 5 x 10⁻⁶ M caused the plant's leaves to open at night, a time when they would normally be closed. researchgate.net This demonstrates its specific, potent activity in controlling the turgor pressure of motor cells within the pulvinus, which drives leaf movement. researchgate.net The activity is highly specific, as the compound was not effective in other nyctinastic plants, highlighting that each plant has its own unique set of leaf-movement factors. researchgate.netscispace.com

In Vitro Assays for Antifungal or Other Biological Activities

In vitro assays are fundamental in determining the biological effects of this compound. These laboratory-based tests are conducted in a controlled environment outside of a living organism, such as in test tubes or petri dishes.

One of the primary biological activities investigated for p-coumaroylagmatine, the trans-isomer of the subject compound, is its antifungal property. acs.org Studies have demonstrated that p-coumaroylagmatine exhibits antifungal activity in both in vitro and in vivo settings. acs.org In vitro assays for antifungal activity often involve testing the compound's ability to inhibit the germination of fungal spores and the elongation of germ tubes of pathogenic fungi like Fusarium graminearum and Alternaria brassicicola. researchgate.net Such assays help to classify the compound as a phytoalexin, a substance produced by plants as a defense against pathogens. researchgate.net

Beyond its antifungal effects, this compound has been identified as a leaf-opening factor in the nyctinastic plant Albizzia julibrissin. mdpi.comnih.govfrontiersin.org In vitro assays for this activity would involve applying the compound to plant tissues and observing the physiological response, such as leaf movement. jsbba.or.jp The effectiveness of this compound in inducing leaf-opening in Albizzia julibrissin has been observed at concentrations as low as 5 x 10⁻⁶ M. jsbba.or.jp

Other biological activities of related phenolamides have been reported, including anticarcinogenic and anti-inflammatory activities, suggesting that in vitro assays for these effects could also be relevant for this compound. acs.org

Metabolomics and Flux Analysis for Pathway Elucidation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a snapshot of the metabolic state of an organism and is a powerful tool for elucidating biosynthetic pathways. mdpi.comnih.gov Metabolic flux analysis (MFA) is a more advanced technique that quantifies the rates of metabolic reactions within a biological system, offering a dynamic view of cellular metabolism. wikipedia.orgvanderbilt.edu

Metabolomic studies have been crucial in identifying and quantifying p-coumaroylagmatine and its derivatives in various plants, including barley (Hordeum vulgare) and wheat (Triticum aestivum). nih.govmdpi.comnih.gov These studies often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify metabolites from plant extracts. mdpi.comnih.govmdpi.com For instance, untargeted metabolomic profiling of barley seedlings revealed that hordatines (dimers of hydroxycinnamic acid amides) and their precursors, including p-coumaroylagmatine, are dominant metabolites. nih.govresearchgate.net Such analyses have also shown that the accumulation of these compounds can be organ-specific, with p-coumaroylagmatine being significantly higher in roots compared to shoots in barley seedlings. nih.gov

Furthermore, metabolomics has been employed to study the plant defense response. In wheat cultivars resistant to Fusarium graminearum, an elevated level of several hydroxycinnamic acid amides, including this compound, was observed in the rachises following fungal inoculation, suggesting their role in the defense mechanism. mdpi.com

Genetic and Molecular Biology Approaches in Biosynthetic Research

Genetic and molecular biology techniques are indispensable for identifying and characterizing the enzymes and genes involved in the biosynthesis of this compound.

The biosynthesis of p-coumaroylagmatine is known to involve the enzyme agmatine coumaroyltransferase (ACT), which belongs to the BAHD superfamily of acyltransferases. mdpi.comresearchgate.netmdpi.com This enzyme catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to agmatine. mdpi.commdpi.com

The process of understanding this enzyme's function at a molecular level begins with gene cloning. Researchers have isolated and cloned the genes encoding ACT from plants like barley. researchgate.net Once the gene is cloned, it can be inserted into a host organism, such as E. coli or yeast, for heterologous expression. uni-halle.de This allows for the production of large quantities of the enzyme for further characterization. researchgate.net

Heterologous expression has been successfully used to study ACT from barley and wheat. researchgate.netresearchgate.netnih.gov By expressing the ACT genes in a host system, scientists can purify the enzyme and perform detailed biochemical assays to determine its substrate specificity, kinetic parameters, and optimal reaction conditions. researchgate.net For example, purified barley ACT was found to be highly specific for agmatine as the acyl acceptor and had the highest specificity for p-coumaroyl-CoA among various acyl donors. researchgate.net

This approach has also been used to investigate the enzymes responsible for the dimerization of p-coumaroylagmatine to form hordatines. Recently, laccase genes (HvLAC1 and HvLAC2) from barley were heterologously expressed in Nicotiana benthamiana leaves and bamboo suspension cells, demonstrating their role in the oxidative coupling of p-coumaroylagmatine. wiley.com

Mutagenesis is a powerful technique used to understand the structure-function relationship of enzymes. By introducing specific changes (mutations) into the amino acid sequence of an enzyme, researchers can investigate the role of individual amino acids in substrate binding and catalysis. frontiersin.orgnih.gov

Site-directed mutagenesis has been applied to enzymes involved in the broader phenylpropanoid pathway, such as 4-coumarate:coenzyme A ligase (4CL), to identify key amino acid residues affecting enzymatic specificity and activity. frontiersin.org Similar studies on agmatine coumaroyltransferase (ACT) have provided significant insights. Mutations at specific residues (Glu372 and Asp374) in barley ACT1-1 were shown to cause a significant decrease in its catalytic efficiency towards agmatine, highlighting their crucial role in acyl-acceptor binding. researchgate.netnih.govrcsb.org

These mutagenesis studies, often guided by the three-dimensional structure of the enzyme, are essential for elucidating the catalytic mechanism and the molecular basis for substrate specificity. researchgate.netnih.gov The information gained from these studies can also be valuable for protein engineering efforts aimed at creating enzymes with novel properties. nobelprize.org

Gene Cloning and Heterologous Expression of Biosynthetic Enzymes

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling are powerful tools for studying the structure, dynamics, and function of molecules and enzymes at an atomic level. These methods complement experimental techniques by providing insights that are often difficult to obtain through experiments alone.

The crystal structures of agmatine coumaroyltransferase (ACT) from both barley (Hordeum vulgare) and wheat (Triticum aestivum) have been determined, providing a detailed three-dimensional view of the enzyme. researchgate.netnih.govrcsb.orgnih.gov These structures reveal that ACT, like other members of the BAHD superfamily, has two domains with a characteristic αβ-sandwich architecture and a solvent-exposed channel leading to the active site. nih.gov

These computational approaches are also instrumental in understanding the catalytic mechanism. By combining structural information with kinetic and thermodynamic data from wild-type and mutant enzymes, researchers can propose detailed reaction mechanisms. researchgate.net

Development and Application of Molecular Probes for Receptor Studies

Molecular probes are essential tools for identifying and characterizing receptor molecules that bind to bioactive compounds like this compound. The leaf-opening activity of this compound in Albizzia julibrissin suggests the existence of specific receptors for this molecule in the plant's motor cells. scispace.comscispace.com

To study these receptors, fluorescently labeled probes based on the structure of this compound have been developed. scispace.comscispace.com These probes allow for the visualization of binding to the motor cells. scispace.com Binding experiments using these fluorescent probes have provided evidence for the existence of receptors for the leaf-opening substance in Albizzia plants. scispace.com

Furthermore, these studies have suggested that the receptors involved in nyctinasty (the rhythmic movement of plant leaves) may be genus-specific. scispace.comdntb.gov.ua The development of photoaffinity probes, which can form a covalent bond with the receptor upon photo-irradiation, is another advanced approach that can be used to isolate and identify the receptor protein. dntb.gov.ua

Future Research Directions and Unexplored Avenues

Discovery and Characterization of Novel Isomerases Specific for cis-p-Coumaroylagmatine Formation

The formation of the cis isomer of p-coumaroylagmatine (B1236574) from its trans counterpart is a critical step for its biological activity, particularly in the regulation of leaf movement (nyctinasty). mdpi.comnih.gov While the existence of trans-cis isomerases has been suggested, the specific enzymes responsible for this conversion in relation to p-coumaroylagmatine have not yet been identified. frontiersin.org The discovery of COSY, a BAHD acyltransferase-family enzyme that catalyzes trans-cis isomerization in coumarin (B35378) biosynthesis, provides a tantalizing clue. nih.gov This finding raises the question of whether similar, yet undiscovered, enzymes are responsible for the isomerization of other cis-phenylpropanoids like this compound. nih.gov Future research should focus on identifying and characterizing these putative isomerases. This would involve screening plant species known to produce this compound, such as Albizia julibrissin and Selaginella moellendorffii, for enzymatic activity that converts trans-p-coumaroyl-CoA or p-coumaroylagmatine to their cis forms. mdpi.comfrontiersin.org Characterization of such enzymes would provide fundamental insights into the regulation of its biosynthesis.

Deeper Understanding of Signal Transduction Pathways in Nyctinasty Mediated by this compound

This compound has been identified as a genuine leaf-opening substance in the nyctinastic plant Albizia julibrissin. mdpi.comnih.govscispace.com However, the precise signal transduction pathway that it initiates remains largely unknown. Studies have suggested the existence of a specific receptor for this molecule, as its effects are species-specific. scispace.comtohoku.ac.jp Future investigations should aim to identify this receptor and elucidate the downstream signaling cascade. This could involve using fluorescently labeled this compound to visualize its binding sites within plant cells. tohoku.ac.jp Understanding how the binding of this compound to its receptor leads to changes in turgor pressure and subsequent leaf movement is a key area for future exploration. The interplay between this compound and leaf-closing factors also warrants further investigation to understand the dynamic regulation of nyctinasty. scispace.com

Comprehensive Elucidation of its Precise Role in Diverse Plant Defense Responses

Hydroxycinnamic acid amides (HCAAs), including p-coumaroylagmatine, are well-established as important components of plant defense. nih.govfrontiersin.orgfrontiersin.org They are involved in strengthening cell walls and acting as antimicrobial agents. nih.govfrontiersin.org While the trans isomer of p-coumaroylagmatine has been linked to defense responses against various pathogens, the specific role of the cis isomer is less clear. nih.govnih.gov Research has shown that this compound, along with other HCAAs, can contribute to increasing cell wall thickness to resist fungal pathogens. nih.govfrontiersin.org Future studies should focus on dissecting the distinct roles of the cis and trans isomers in plant immunity. This could involve challenging plants with different pathogens and analyzing the accumulation of each isomer. Investigating whether this compound has direct antimicrobial activity or if its primary role is in signaling or cell wall fortification will be crucial.

Exploration of Regulation Mechanisms Governing its Accumulation and Turnover

The accumulation of HCAAs, including p-coumaroylagmatine, is tightly regulated in response to various developmental and environmental cues, such as pathogen attack and wounding. nih.govresearchgate.netresearchgate.net The expression of genes encoding biosynthetic enzymes, like agmatine (B1664431) coumaroyltransferase (ACT), is a key control point. frontiersin.orgresearchgate.netresearchgate.net Plant hormones such as jasmonic acid (JA) and ethylene (B1197577) (ET) are known to induce the accumulation of p-coumaroylagmatine. nih.govresearchgate.net Future research should aim to unravel the complex regulatory networks that govern the biosynthesis, transport, and degradation of this compound. This includes identifying the transcription factors that control the expression of biosynthetic genes and the transporters responsible for its movement within and between cells. nih.gov Understanding how its levels are maintained in a delicate balance, especially in processes like nyctinasty where its concentration remains relatively constant throughout the day-night cycle, is a key question to be answered. jsbba.or.jp

Comparative Biochemical Studies of Related Hydroxycinnamic Acid Amides Across Plant Species

Hydroxycinnamic acid amides are a diverse group of secondary metabolites found throughout the plant kingdom. mdpi.comnih.govtandfonline.com While p-coumaroylagmatine has been identified in several species, a comprehensive comparative analysis of its biosynthesis and function across a wider range of plants is lacking. mdpi.com Such studies could reveal evolutionary adaptations and novel biological roles for this compound and its derivatives. For instance, comparing the enzymatic machinery for HCAA biosynthesis in different plant lineages, such as angiosperms and lycophytes, could shed light on the convergent or parallel evolution of these pathways. frontiersin.orgfrontiersin.org Metabolomic approaches can be employed to identify and quantify a broad spectrum of HCAAs in various plant species, providing a rich dataset for comparative analysis. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the established biosynthetic pathways for cis-p-Coumaroylagmatine in plants, and how do they differ from trans-isomer formation?

- Methodological Answer : The biosynthetic origin of this compound involves enzymatic isomerization of trans-phenylpropanoids. COSY orthologs, identified in studies of Albizzia julibrissin Durazz, catalyze the conversion of trans- to cis-forms via CoA thioester intermediates. Researchers should employ isotopic labeling (e.g., ¹³C or ²H) coupled with LC-MS/MS to track precursor incorporation and enzyme activity assays to validate substrate specificity .

Q. Which analytical techniques are most effective for characterizing this compound in plant extracts?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for distinguishing cis/trans configurations by analyzing coupling constants and chemical shifts. High-resolution mass spectrometry (HRMS) confirms molecular weight, while reverse-phase HPLC with UV-Vis detection quantifies abundance. For complex matrices, tandem MS/MS with collision-induced dissociation (CID) enhances specificity .

Q. How can researchers ensure reproducibility in isolating this compound from biological samples?

- Methodological Answer : Standardize extraction protocols using polar solvents (e.g., methanol-water mixtures) and solid-phase extraction (SPE) for purification. Include internal standards (e.g., deuterated analogs) to correct for recovery variability. Document chromatographic conditions (column type, gradient, flow rate) and validate methods via inter-laboratory comparisons .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from isomer purity, extraction artifacts, or assay conditions. Conduct purity assessments via NMR (>95% purity threshold) and control for matrix effects using cell-free systems. Employ orthogonal bioassays (e.g., enzyme inhibition vs. cell viability) and meta-analyses to identify confounding variables. Transparent reporting of negative data is essential .

Q. How does the isomerization mechanism of this compound influence its pharmacological interactions compared to trans-analogs?

- Methodological Answer : Molecular docking studies and molecular dynamics simulations can predict stereospecific binding to targets (e.g., auxin transporters). Validate hypotheses using isogenic plant lines lacking COSY activity or synthetic analogs. Pharmacokinetic studies (e.g., plasma stability, tissue distribution) should compare cis/trans isomers in vivo .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, Bayesian hierarchical models improve robustness. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers design experiments to elucidate the ecological role of this compound in plant-environment interactions?

- Methodological Answer : Field studies should correlate endogenous levels with environmental stressors (e.g., UV exposure, pathogen load). Use RNAi or CRISPR-edited plants to silence biosynthetic genes and observe phenotypic changes. Metabolomic profiling of rhizosphere microbiota may reveal allelopathic or symbiotic interactions .

Methodological Considerations for Contradictory Data

- Data Validation : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. enzymatic assays) and reference standards from independent sources .

- Error Analysis : Quantify technical (e.g., instrument drift) and biological variability (e.g., diurnal fluctuations in metabolite levels) using nested ANOVA .

- Literature Synthesis : Systematically review primary literature using PRISMA guidelines to identify knowledge gaps and contextualize conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.